

What is D-Sorbitol-d4 and its chemical structure

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Compound of Interest

Compound Name: *D-Sorbitol-d4*

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An In-depth Technical Guide to D-Sorbitol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Sorbitol-d4**, a deuterated analog of D-Sorbitol. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as an internal standard in quantitative analysis.

Introduction to D-Sorbitol-d4

D-Sorbitol-d4 is a stable isotope-labeled form of D-Sorbitol, a naturally occurring sugar alcohol. In **D-Sorbitol-d4**, four hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to D-Sorbitol but has a higher molecular weight. This property makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.^[1]

The primary application of **D-Sorbitol-d4** is in analytical chemistry, particularly in pharmacokinetic and metabolic studies where accurate quantification of D-Sorbitol is crucial.^[2] D-Sorbitol itself is a key intermediate in the polyol pathway, and its accumulation has been linked to complications in diabetes.^[3]

Chemical Structure and Properties

The chemical structure of **D-Sorbitol-d4** is identical to that of D-Sorbitol, with the exception of the isotopic labeling. The IUPAC name for D-Sorbitol is (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[4] The exact positions of the four deuterium atoms in **D-Sorbitol-d4** can vary depending on the synthetic method used in its production.

Chemical Structure of D-Sorbitol

Caption: Fischer projection of the D-Sorbitol molecule.

Physicochemical Properties

The key physicochemical properties of D-Sorbitol and its deuterated analog are summarized in the table below. It is important to note that while many physical properties are similar to the unlabeled compound, the molecular weight is significantly different due to the presence of deuterium.

Property	D-Sorbitol	D-Sorbitol-d4
Molecular Formula	C ₆ H ₁₄ O ₆	C ₆ H ₁₀ D ₄ O ₆
Molecular Weight	182.17 g/mol [4]	Approx. 186.20 g/mol
Appearance	White, crystalline powder[4]	White to off-white solid
Melting Point	95 °C	Similar to D-Sorbitol
Solubility	Very soluble in water[5]	Very soluble in water
Isotopic Purity	Not Applicable	Typically ≥98%

Synthesis of D-Sorbitol-d4

The synthesis of **D-Sorbitol-d4** is not commonly detailed in standard literature but follows established methods for deuterium labeling. The synthesis of the unlabeled D-Sorbitol is typically achieved through the catalytic hydrogenation of D-glucose.[6]

A common strategy for the synthesis of deuterated compounds involves the reduction of a suitable precursor with a deuterated reducing agent. For **D-Sorbitol-d4**, this could involve the reduction of D-glucose using a deuterium source. Another approach is through H-D exchange

reactions on the D-Sorbitol molecule itself, often catalyzed by a metal in the presence of D₂ gas or D₂O.

Applications in Research and Drug Development

The primary and most critical application of **D-Sorbitol-d4** is as an internal standard for the quantification of D-Sorbitol in biological matrices.^[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, chromatography, and instrument response.^[7]

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the quantification of D-Sorbitol in human plasma using **D-Sorbitol-d4** as an internal standard. This protocol is based on established methods for the analysis of sorbitol in biological fluids.^{[8][9]}

4.1.1. Materials and Reagents

- D-Sorbitol (analytical standard)
- **D-Sorbitol-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium formate
- Human plasma (blank)

4.1.2. Sample Preparation

- Protein Precipitation: To 50 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile containing **D-Sorbitol-d4** at a concentration of 500 ng/mL).

- Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

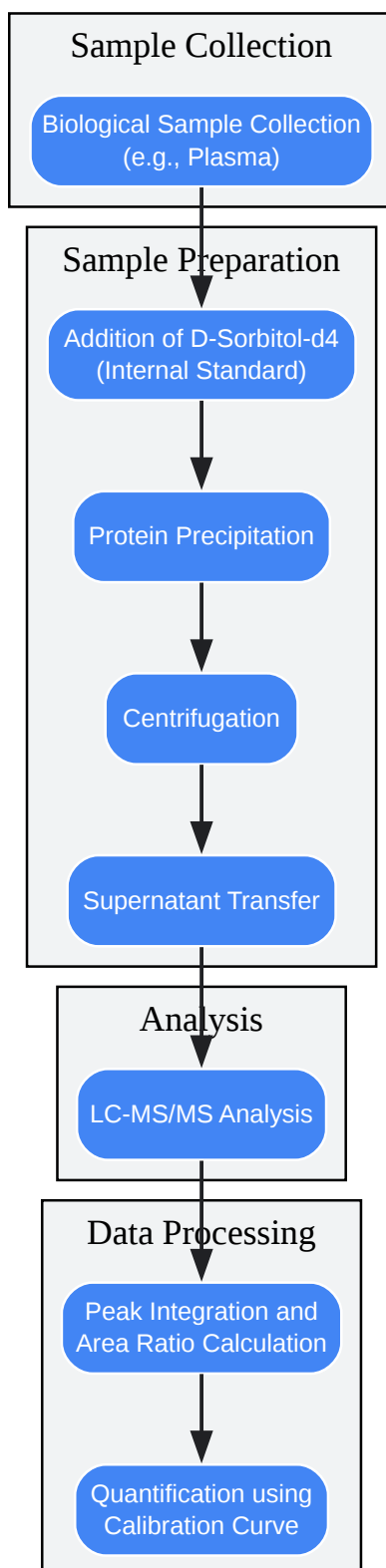
- Liquid Chromatography (LC):
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sorbitol. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: Water with 10 mM ammonium formate
 - Mobile Phase B: Acetonitrile
 - Gradient: A gradient elution is employed, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40 °C
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in negative ion mode.
 - Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both D-Sorbitol and **D-Sorbitol-d4**.
 - D-Sorbitol: The precursor ion is typically the $[M-H]^-$ ion at m/z 181.2. A characteristic product ion is monitored (e.g., m/z 89.1).
 - **D-Sorbitol-d4**: The precursor ion is the $[M-H]^-$ ion at m/z 185.2. The corresponding product ion is monitored (e.g., m/z 91.1).

- Collision Energy: Optimized for the specific instrument and transitions.

4.1.4. Data Analysis The concentration of D-Sorbitol in the plasma samples is determined by calculating the peak area ratio of the analyte (D-Sorbitol) to the internal standard (**D-Sorbitol-d4**). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of D-Sorbitol and a constant concentration of **D-Sorbitol-d4**.

Signaling Pathways and Experimental Workflows

The use of **D-Sorbitol-d4** as an internal standard is a critical component of the analytical workflow for quantitative studies. The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of D-Sorbitol.



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Caption: Experimental workflow for D-Sorbitol quantification.

Conclusion

D-Sorbitol-d4 is an indispensable tool for researchers and scientists engaged in the quantitative analysis of D-Sorbitol. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of the data obtained, which is paramount in fields such as drug development and metabolic research. This guide provides a foundational understanding of **D-Sorbitol-d4**, its properties, and its application in a key experimental protocol.

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